1-(3,5-Difluorophenyl)propan-1-ol

Description

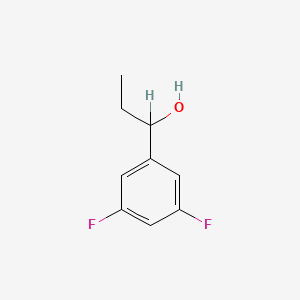

1-(3,5-Difluorophenyl)propan-1-ol (CAS: 878571-98-3) is a fluorinated aromatic alcohol with the molecular formula C₉H₁₀F₂O and a molecular weight of 172.17 g/mol . The compound features a propanol backbone substituted at the 3,5-positions of the phenyl ring with fluorine atoms.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPFKMZEVVEIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437882 | |

| Record name | 1-(3,5-difluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575433-45-3, 878571-98-3 | |

| Record name | 1-(3,5-difluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 878571-98-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)propan-1-ol can be synthesized through several methods, including:

Grignard Reaction: Reacting 3,5-difluorophenyl magnesium bromide with ethylene oxide followed by hydrolysis.

Reduction of Ketones: Reducing 1-(3,5-difluorophenyl)propan-1-one using reducing agents like lithium aluminium hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Large-scale reactions are conducted under controlled conditions to maintain safety and efficiency.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)propan-1-ol undergoes various types of chemical reactions:

Oxidation: Oxidation of the alcohol group can yield 1-(3,5-difluorophenyl)propan-1-one.

Reduction: Reduction of the ketone group can regenerate the alcohol.

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity of the phenyl ring.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide (CrO3) in acidic medium.

Reduction: Lithium aluminium hydride (LiAlH4) in ether.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 1-(3,5-difluorophenyl)propan-1-one.

Reduction: this compound (reformed).

Substitution: Substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-(3,5-Difluorophenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,5-Difluorophenyl)propan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, influencing biological pathways.

Molecular Targets and Pathways Involved:

Enzymes: Potential inhibition or activation of certain enzymes.

Receptors: Binding to specific receptors, leading to downstream signaling events.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical parameters of 1-(3,5-Difluorophenyl)propan-1-ol and its closest analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 878571-98-3 | C₉H₁₀F₂O | 172.17 | 3,5-diF phenyl, propanol backbone |

| 1-(3-Fluorophenyl)propan-1-ol | 701-38-2 | C₉H₁₁FO | 154.18 | 3-F phenyl, propanol backbone |

| 1-(3,5-Difluorophenyl)ethanol | N/A | C₈H₈F₂O | 158.15 | 3,5-diF phenyl, ethanol backbone |

| (1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol | 872850-26-5 | C₉H₉ClF₂O | 206.62 | 3,5-diF phenyl, propanol, 3-Cl substituent |

| 1-(3,5-Difluorophenyl)-3,3-difluoropropan-1-ol | [CAS on request] | C₉H₈F₄O | 208.16 | 3,5-diF phenyl, 3,3-diF propanol |

Impact of Fluorine Substitution

- Molecular Weight and Lipophilicity: Increasing fluorine content (e.g., 3,3-difluoro propanol derivative) raises molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Backbone Modifications

- Ethanol vs. Propanol Derivatives: 1-(3,5-Difluorophenyl)ethanol (C₈H₈F₂O) has a shorter carbon chain, resulting in a 14 g/mol reduction in molecular weight compared to the target compound. This shorter backbone may decrease steric hindrance, favoring interactions in catalytic or receptor-binding applications .

- Chlorine Substitution : The chloro derivative (CAS: 872850-26-5) introduces a heavier halogen, increasing molecular weight by ~34 g/mol. Chlorine’s polarizability and larger atomic radius could alter reaction kinetics in synthesis or metabolic pathways .

Research and Industrial Relevance

- Pharmaceutical Intermediates: Fluorinated propanols like this compound are intermediates in synthesizing kinase inhibitors and antidepressants, leveraging fluorine’s metabolic stability .

- Market Trends: The global market for 1-(3,5-difluorophenyl)ethanol (a shorter-chain analog) is projected to grow at a CAGR of 4.2% from 2020–2025, driven by demand for fluorinated fine chemicals .

Biological Activity

1-(3,5-Difluorophenyl)propan-1-ol is a compound with a unique structure characterized by a propanol group attached to a phenyl ring that has two fluorine substituents at the 3 and 5 positions. This structural arrangement contributes to its distinct biological activities, particularly in pharmacology.

- Molecular Formula : C9H10F2O

- Molecular Weight : 172.17 g/mol

The presence of fluorine atoms enhances the lipophilicity of the compound, which can significantly affect its interaction with biological targets.

Biological Activity

This compound has been studied for its inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that this compound may have implications in drug design and development.

Inhibition of Cytochrome P450 Enzymes

The inhibition of CYP1A2 indicates that this compound could potentially alter the metabolism of various drugs, which is critical for understanding drug interactions and optimizing therapeutic regimens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2,5-Difluorophenyl)propan-1-ol | C9H10F2O | Different fluorine substitution pattern |

| 3-(3,5-Difluorophenyl)propan-1-ol | C9H10F2O | Different position of hydroxyl group |

| 1-(3,5-Dimethoxyphenyl)propan-1-ol | C11H16O3 | Contains methoxy groups instead of fluorine |

The distinct fluorination pattern in this compound enhances its biological activity compared to its analogs.

Case Studies and Research Findings

Research has demonstrated significant cytotoxic effects of compounds related to this compound against cancer cells. For instance, studies on derivatives have shown promising results in inhibiting breast cancer cell lines (MCF-7), indicating potential applications in oncology .

Cytotoxicity Evaluation

In vitro studies utilizing the MTT assay have been employed to assess the cytotoxic effects of synthesized compounds derived from similar scaffolds. The results indicated that certain derivatives exhibited higher cytotoxicity against MCF-7 cells compared to standard treatments like Tamoxifen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.